2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide
Description
This compound features a complex polycyclic core comprising a benzo[c]pyrimido[4,5-e][1,2]thiazin ring system substituted with an ethyl group and two sulfone oxygen atoms at position 3. A thioether linkage connects this core to an acetamide moiety, which is further substituted with a 2-ethylphenyl group.
Properties
IUPAC Name |
2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-3-15-9-5-7-11-17(15)24-20(27)14-30-22-23-13-19-21(25-22)16-10-6-8-12-18(16)26(4-2)31(19,28)29/h5-13H,3-4,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRYHMVQCWTOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic molecule exhibiting potential biological activities. Its unique structural features include a benzo[c]pyrimido[4,5-e][1,2]thiazin core combined with a thioether group and an acetamide moiety. These characteristics suggest promising applications in medicinal chemistry, particularly in the development of therapeutic agents.
Structural Analysis
The molecular formula for this compound is , and it has a molecular weight of approximately 398.55 g/mol. Its intricate structure allows for various interactions with biological targets, potentially leading to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.55 g/mol |
| CAS Number | 1111408-76-4 |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural features often exhibit antimicrobial properties. For instance, nitrogen heterocycles have been shown to possess significant antimicrobial activity. Research suggests that This compound may also demonstrate similar effects against various bacterial strains.
Anticancer Activity
Several derivatives of thiazine and pyrimidine compounds have been investigated for their anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors that play crucial roles in cell proliferation and survival. This compound's structural complexity may enhance its ability to interact with such biological targets.
Case Studies and Research Findings
- In vitro Studies : Research conducted on similar compounds has shown promising results in inhibiting tumor cell lines. For example, derivatives of benzothiazole exhibited selective cytotoxicity against cancer cells while sparing normal cells.
- Mechanism of Action : Investigations into the interactions of thiazine derivatives with biological targets have revealed that they may act by inhibiting tyrosine kinases, which are pivotal in cancer progression .
-
Comparative Analysis : Similar compounds have been evaluated for their biological activities:
Compound Name Activity Type IC50 (μM) 2-(6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio-N-(3-methoxyphenyl)acetamide Antimicrobial 0.25 2-(thio)ureabenzothiazoles Anticancer 0.004
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
| Compound Name/ID | Core Structure | Key Substituents/Functional Groups | Molecular Formula |
|---|---|---|---|
| Target Compound | Benzo[c]pyrimido[4,5-e][1,2]thiazin | 6-Ethyl, 5,5-dioxido, thioether-acetamide | C₂₃H₂₄N₄O₃S₂ (estimated) |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethylbenzylidene, 5-methylfuran, nitrile | C₂₀H₁₀N₄O₃S |
| (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) | Thiazolo[3,2-a]pyrimidine | 4-Cyanobenzylidene, 5-methylfuran, nitrile | C₂₂H₁₇N₃O₃S |
| 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) | Pyrimido[2,1-b]quinazoline | 5-Methylfuran, nitrile | C₁₇H₁₀N₄O₃ |
Key Observations:
- Core Heterocycles : The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core is distinct from the thiazolo[3,2-a]pyrimidine (11a/b) and pyrimido[2,1-b]quinazoline (12) systems in . These variations influence ring planarity, electron distribution, and steric bulk .
- Substituents : The target’s 2-ethylphenylacetamide and sulfone groups contrast with the nitrile, benzylidene, and furan substituents in 11a/b and 12. Sulfone groups enhance polarity and hydrogen-bonding capacity, while nitriles may improve metabolic stability .
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization (e.g., sulfonation, thioether formation), whereas 11a/b and 12 were synthesized via condensations and cyclizations with yields of 57–68% .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Thermal Stability : The higher melting point of 12 (268–269°C) compared to 11a/b suggests greater crystallinity or stronger intermolecular interactions (e.g., hydrogen bonding via NH groups) .
- Functional Group Identification : The absence of nitrile (CN) and furan signals in the target compound differentiates it from 11a/b and 12. Its sulfone groups would exhibit strong S=O stretching (~1150–1300 cm⁻¹) in IR .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and cyclization. Key steps include:
- Thiolation : Reacting the pyrimido-thiazine core with a thioacetamide precursor under anhydrous conditions (e.g., DMF, 60–80°C) .
- Acetamide coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to link the thioacetamide to the 2-ethylphenyl group .
- Optimization : Reaction yields depend on solvent polarity (e.g., dichloromethane vs. THF), temperature control (±5°C), and stoichiometric ratios (e.g., 1:1.2 molar excess of thiolating agent) .
- Validation : Monitor intermediates via TLC and HPLC; final purity (>95%) confirmed by NMR (¹H/¹³C) and HRMS .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its heterocyclic core?
- Methodological Answer :
- Core structure : X-ray crystallography (if crystalline) or 2D NMR (COSY, HMBC) to confirm the benzo[c]pyrimido-thiazine scaffold .
- Functional groups : IR spectroscopy for sulfonyl (S=O, ~1350 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) stretches .
- Chirality : Chiral HPLC or optical rotation measurements if asymmetric centers are present .
Q. What are the primary chemical reactivity trends of the thioacetamide and sulfonyl groups in this compound?
- Methodological Answer :
- Thioacetamide : Susceptible to nucleophilic substitution (e.g., with amines or halides) in polar aprotic solvents .
- Sulfonyl group : Participates in elimination reactions under basic conditions (e.g., NaOH/EtOH) to form double bonds .
- Redox stability : The sulfonyl group is redox-inert, but the thioether can oxidize to sulfoxide with H₂O₂ .
Advanced Research Questions
Q. How can conflicting structure-activity relationship (SAR) data for this compound’s bioactivity be resolved?
- Methodological Answer : Contradictions in SAR (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Solubility factors : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid aggregation .
- Epimeric purity : Chiral separations (e.g., SFC) to isolate enantiomers and test individually .
- Target validation : CRISPR knockout models to confirm on-target effects vs. off-target interactions .
- Example : A 2025 study resolved conflicting kinase inhibition data by identifying a secondary binding site via molecular dynamics simulations .
Q. What strategies optimize the compound’s metabolic stability without compromising its potency?
- Methodological Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to block CYP450 oxidation .
- Prodrug approach : Mask the acetamide as an ester (e.g., pivaloyloxymethyl) to enhance plasma stability .
- In vitro assays : Microsomal stability testing (human/rat liver microsomes) with LC-MS quantification of metabolites .
Q. How do computational methods (e.g., molecular docking) explain its selectivity for specific biological targets?
- Methodological Answer :
- Docking protocols : Use AutoDock Vina with flexible side chains for receptor binding sites (e.g., EGFR kinase domain) .
- MD simulations : 100-ns trajectories to assess binding mode stability (e.g., RMSD <2 Å) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values; discrepancies may indicate allosteric binding .
Contradiction Analysis
- vs. 3 : Discrepancies in optimal reaction temperatures (60°C vs. 80°C) for thiolation suggest solvent-dependent kinetics. Validate via kinetic studies in DMF vs. THF .
- vs. 5 : Variable enzyme inhibition (IC₅₀ 15 μM vs. 0.25 μM) may reflect assay conditions (e.g., ATP concentration in kinase assays). Standardize using the ADP-Glo™ platform .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
